

An In-depth Technical Guide to **trans-4-(Boc-amino)cyclohexanecarboxylic Acid**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>trans-4-(Boc-amino)cyclohexanecarboxylic acid</i>
Cat. No.:	B558788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-4-(Boc-amino)cyclohexanecarboxylic acid**, a critical building block in modern pharmaceutical and medicinal chemistry. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a bifunctional molecule featuring a cyclohexane scaffold, which imparts conformational rigidity, and two key functional groups: a carboxylic acid and a Boc-protected amine. This unique structure makes it an invaluable component in the synthesis of complex molecules, including peptides and targeted protein degraders.

Property	Value	Citations
Molecular Weight	243.30 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1] [2]
CAS Number	53292-89-0	[1] [2]
Appearance	White solid/crystals	[2] [3]
Purity	≥97% to ≥99% (GC/TLC)	[1] [2] [4]

Applications in Drug Discovery and Development

The utility of **trans-4-(Boc-amino)cyclohexanecarboxylic acid** in the pharmaceutical industry is extensive. Its defined stereochemistry and orthogonal protecting groups allow for precise incorporation into larger molecular frameworks.

One of its most significant applications is in the field of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[\[6\]](#)[\[7\]](#) The linker component of a PROTAC is crucial for its efficacy, and the rigid cyclohexane core of **trans-4-(Boc-amino)cyclohexanecarboxylic acid** provides a well-defined spatial orientation between the two ends of the PROTAC.[\[5\]](#)[\[8\]](#)

Furthermore, this molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors.[\[9\]](#)[\[10\]](#)[\[11\]](#) It also serves as a foundational element in peptide synthesis, where it can be incorporated to induce specific secondary structures or to act as a stable, non-natural amino acid.[\[4\]](#)[\[12\]](#)

Experimental Protocols

Below are detailed methodologies for the synthesis of **trans-4-(Boc-amino)cyclohexanecarboxylic acid**.

Synthesis from **trans-4-Aminocyclohexanecarboxylic Acid**

This protocol describes the Boc-protection of the amine group of trans-4-aminocyclohexanecarboxylic acid.

Materials:

- trans-4-Aminocyclohexanecarboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- tert-Butanol
- Water
- Hexane
- Ethyl acetate
- Brine solution
- 6N Hydrochloric acid (HCl)

Procedure:

- A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).^[3]
- The solution is cooled to 0 °C with stirring.^[3]
- Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the cooled solution.^[3]
- The reaction mixture is allowed to warm to room temperature and is stirred overnight.^[3]
- Upon reaction completion, hexane (50 mL) is added, and the pH of the aqueous phase is adjusted to approximately 6 with 6N HCl.^[3]
- The product is extracted with ethyl acetate (3 x 50 mL).^[3]

- The combined organic phases are washed with a brine solution (25 mL).[3]
- The organic phase is concentrated under reduced pressure to yield the final product as a white solid.[3]

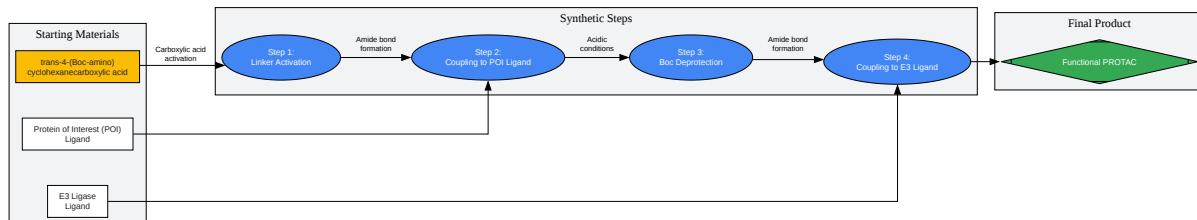
One-Pot Synthesis from p-Aminobenzoic Acid

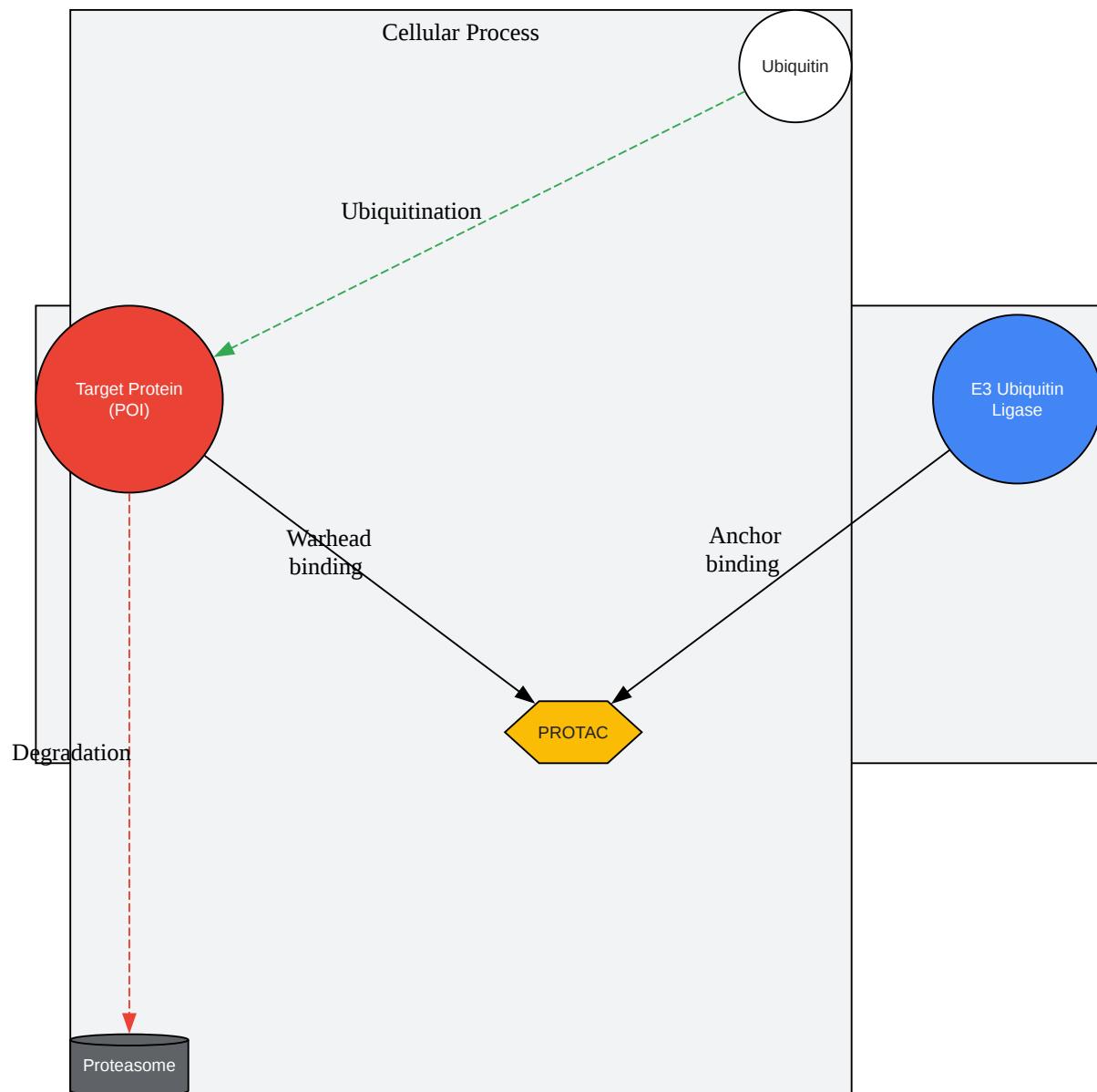
This industrial-scale protocol details a one-pot synthesis and purification process to achieve a high trans-isomer ratio.

Materials:

- p-Aminobenzoic acid
- 5% Ruthenium on Carbon (Ru/C) catalyst
- 10% Sodium hydroxide (NaOH) solution
- Hydrogen gas (H₂)
- Di-tert-butyl dicarbonate (Boc₂O)
- Acetone
- Citric acid
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)

Procedure:


- p-Aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL) are combined in an autoclave.[10][13]
- The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[10][13]
- After the initial reaction, the mixture is Boc-protected by the addition of 1 equivalent of Boc-anhydride.[9][10][11]


- The resulting mixture containing both cis and trans isomers is worked up. The aqueous layer (pH=9) is extracted with DCM. The aqueous solution is then acidified to pH=4 with citric acid and extracted again with DCM. The combined organic layers are dried over Na_2SO_4 , filtered, and evaporated to yield the crude product.[9][14]
- For purification and enrichment of the trans-isomer, the crude product is suspended in acetone, and the precipitate is filtered and washed with cold acetone. The precipitate is then treated with 20% citric acid and DCM. The layers are separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over Na_2SO_4 , filtered, and evaporated to yield the pure **trans-4-(Boc-amino)cyclohexanecarboxylic acid**.[9][10]

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the role of **trans-4-(Boc-amino)cyclohexanecarboxylic acid** as a linker in the modular synthesis of a PROTAC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 3. Trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 12. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cyclo... [cymitquimica.com]
- 13. Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 14. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558788#trans-4-boc-amino-cyclohexanecarboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com